Histidine Monohydrochloride

Description

The exact mass of the compound L-Histidine hydrochloride is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antioxidant; Reducing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

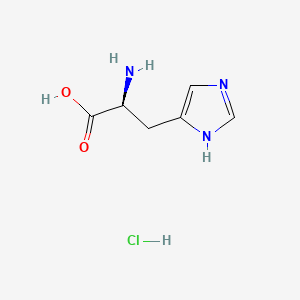

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)1-4-2-8-3-9-4;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNNVYOVQUKYSC-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70605-39-9, 6027-02-7 |

Source

|

| Record name | Poly(L-histidine hydrochloride) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70605-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Histidine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6027-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3020700 |

Source

|

| Record name | L-Histidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine white crystals; [Sigma-Aldrich MSDS], 645-35-2: Solid; [Sigma-Aldrich MSDS] 7048-02-4: Monohydrate: White crystalline solid; [Alfa Aesar MSDS] |

Source

|

| Record name | Histidine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14673 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Histidine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15174 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

645-35-2, 1007-42-7, 6459-59-2 |

Source

|

| Record name | (-)-Histidine monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Histidine hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Histidine monohydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histidine, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006459592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Histidine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Histidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-histidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Histidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HISTIDINE MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D5Q932XM6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of L-Histidine Monohydrochloride Monohydrate

Introduction: The Pivotal Role of L-Histidine Monohydrochloride in Pharmaceutical Sciences

L-Histidine, an essential α-amino acid, plays a multifaceted role in biological systems, participating in protein synthesis, enzyme catalysis, and metal ion binding.[1] Its hydrochloride salt, specifically L-Histidine Monohydrochloride Monohydrate, has emerged as a critical excipient in the pharmaceutical industry.[2][3][4] This guide provides an in-depth exploration of the core physicochemical properties of L-Histidine Monohydrochloride Monohydrate, offering insights into its behavior and functionality, particularly in the context of drug formulation and development. For researchers, scientists, and drug development professionals, a thorough understanding of these properties is paramount for leveraging its full potential in stabilizing sensitive biologic drugs, such as monoclonal antibodies and other protein-based therapeutics.[2][5]

The unique imidazole side chain of histidine, with a pKa near physiological pH, allows it to act as a versatile proton donor and acceptor, making it an exceptional buffering agent.[6][7] This characteristic is instrumental in maintaining the optimal pH of pharmaceutical formulations, thereby preventing the degradation and aggregation of active pharmaceutical ingredients (APIs).[2][5] Furthermore, its ability to chelate metal ions mitigates oxidative damage to sensitive drug products.[5] This guide will delve into the scientific principles underpinning these functions, providing a robust framework for its rational application in pharmaceutical development.

Core Physicochemical Characteristics

A comprehensive understanding of the physicochemical properties of L-Histidine Monohydrochloride Monohydrate is fundamental to its effective utilization. These properties dictate its behavior in solution and in the solid state, influencing formulation strategies and ensuring product quality and stability.

Structural and General Properties

L-Histidine Monohydrochloride Monohydrate is the hydrated hydrochloride salt of L-histidine.[8] It typically presents as a white or nearly white crystalline powder or colorless crystals.[9] The presence of a hydrochloride salt enhances its stability and solubility compared to the free amino acid.[8] The monohydrate form indicates the association of one molecule of water per molecule of L-histidine hydrochloride.[8]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of L-Histidine Monohydrochloride Monohydrate, compiled from various authoritative sources.

| Property | Value | References |

| Molecular Formula | C₆H₉N₃O₂ · HCl · H₂O | [5][10] |

| Molecular Weight | 209.63 g/mol | [3][10][11] |

| Appearance | White to off-white crystalline powder or crystals | [3][9] |

| Melting Point | Decomposes at approximately 254–268 °C | [11][12] |

| Solubility in Water (at 20-25°C) | Freely soluble; values range from ~56.6 g/L to 170 g/L | [5][9] |

| Solubility in Other Solvents | Slightly soluble in alcohol; insoluble in ether | [3] |

| pH of Aqueous Solution (1-10%) | 3.0 – 4.5 | [3][13][14] |

| pKa Values (at 25°C) | α-carboxyl: ~1.8, Imidazole: ~6.0, α-amino: ~9.2-9.3 | |

| Isoelectric Point (pI) | ~7.6 | |

| Specific Optical Rotation [α]20/D | +8.9° to +10.6° (c=11 in 6 M HCl) | [9] |

| Bulk Density | ~550–770 kg/m ³ | [9] |

The Significance of the Imidazole Group: Ionization and Buffering Capacity

The imidazole side chain of histidine is central to its functionality in pharmaceutical formulations. With a pKa value of approximately 6.0, it can exist in both protonated (imidazolium) and neutral forms at physiological pH.[6][15] This equilibrium allows histidine to effectively buffer solutions against pH changes, a critical attribute for stabilizing pH-sensitive biologics.[2][5]

The ionization states of histidine as a function of pH are illustrated in the following diagram. Understanding these transitions is key to predicting and controlling its behavior in different formulation environments.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Pfanstiehl Launches Histidine Products for Biopharmaceutical Formulations - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. L-Histidine HCl Excipient GMP BP EP JP ChP - CAS 5934-29-2 - Pfanstiehl [pfanstiehl.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. himedialabs.com [himedialabs.com]

- 8. CAS 5934-29-2: L-Histidine hydrochloride monohydrate [cymitquimica.com]

- 9. Safety and efficacy of l‐histidine monohydrochloride monohydrate produced using Corynebacterium glutamicum KCCM 80179 for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Monohydrate | C6H12ClN3O3 | CID 165377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. L-Histidine hydrochloride monohydrate CAS#: 5934-29-2 [m.chemicalbook.com]

- 12. carlroth.com [carlroth.com]

- 13. L-Histidine hydrochloride monohydrate | 5934-29-2 [chemicalbook.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Histidine - Wikipedia [en.wikipedia.org]

Whitepaper: A Technical Guide to the Role of L-Histidine Monohydrochloride in Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Histidine, an essential amino acid, is a cornerstone of cellular function, extending far beyond its role as a mere proteinogenic building block. Its unique imidazole side chain, with a pKa near physiological pH, endows it with remarkable versatility as a proton buffer, a metal ion chelator, and a nucleophilic catalyst in enzyme active sites.[1][2][3] This guide delves into the multifaceted roles of L-Histidine and its common laboratory form, L-Histidine Monohydrochloride, in cellular metabolism. We will explore its critical function as a precursor to vital biomolecules such as the neurotransmitter histamine and the antioxidant dipeptide carnosine.[1][4][5] Furthermore, we will trace its catabolic pathway, which links amino acid degradation to central carbon metabolism and the one-carbon pool.[6][7][8] This document provides not only a detailed examination of these pathways but also practical, field-tested experimental protocols and analytical frameworks for researchers investigating histidine metabolism in the context of health, disease, and therapeutic development.

Part 1: The Physicochemical Foundation of L-Histidine Monohydrochloride

The Unique Chemistry of the Imidazole Side Chain

L-Histidine is distinguished among the 20 proteinogenic amino acids by its imidazole side chain. The pKa of the imidazole ring is approximately 6.0, which is unique because it is close to the neutral pH of most biological systems.[9][10] This property allows histidine to act as both a proton acceptor and donor at physiological pH, making it an exceptionally effective biological buffer.[2][10][11][12] This buffering capacity is critical for maintaining intracellular pH homeostasis, especially in tissues like skeletal muscle that experience rapid metabolic shifts.[4][11] Furthermore, the nitrogen atoms in the imidazole ring are excellent ligands for coordinating metal ions, including Zn(II), Cu(II), Fe(II), and Ni(II), placing histidine at the active sites of numerous metalloenzymes and proteins like hemoglobin.[2][4][6]

L-Histidine Monohydrochloride: The Researcher's Choice

In laboratory and biomanufacturing settings, L-Histidine is most commonly supplied as L-Histidine Monohydrochloride (or L-Histidine HCl).[13][14] This salt form offers superior stability and solubility in aqueous solutions, such as cell culture media, compared to the free base form.[13] Its use ensures consistent and reliable delivery of this essential amino acid to cells in culture, which is paramount for robust cell proliferation, viability, and the production of therapeutic proteins and vaccines.[13][15] The monohydrochloride form readily dissolves to provide L-Histidine for all its downstream metabolic functions.[16][17]

Part 2: The Crossroads of Cellular Metabolism: Major Fates of Histidine

Histidine sits at a crucial nexus of metabolic pathways, serving as a substrate for protein synthesis and a precursor for several non-proteinogenic, bioactive molecules.

The Histaminergic Pathway: A Precursor to a Potent Signaling Molecule

One of the most significant metabolic fates of histidine is its conversion to histamine, a biogenic amine with profound roles in immune response, neurotransmission, and gastric acid secretion.[7][18][19]

-

Mechanism: This conversion is a single-step decarboxylation reaction catalyzed by the enzyme L-histidine decarboxylase (HDC), which utilizes pyridoxal phosphate (Vitamin B6) as a cofactor.[2][5]

-

Physiological Importance: In the brain, histamine acts as a neurotransmitter regulating the sleep-wake cycle and appetite.[1][20] In the periphery, it is famously released by mast cells and basophils during allergic reactions, mediating inflammation.[1][4]

Caption: The enzymatic conversion of L-Histidine to Histamine.

The Antioxidant and Buffering Axis: Carnosine Synthesis

In skeletal muscle and brain tissue, histidine is condensed with β-alanine to form the dipeptide carnosine, a potent intracellular buffer and antioxidant.[1][4][18]

-

Mechanism: The reaction is catalyzed by carnosine synthase, an ATP-dependent enzyme.[7][18]

-

Physiological Importance: Carnosine helps to buffer the pH drop caused by lactic acid accumulation during intense exercise.[4][11] It also scavenges reactive oxygen species (ROS) and chelates pro-oxidant metals, protecting cells from oxidative damage.[1][4]

Caption: The synthesis of the dipeptide Carnosine from L-Histidine.

Fueling Central Metabolism: Catabolism to Glutamate

The primary catabolic route for excess histidine involves its conversion to glutamate, directly linking it to the citric acid (TCA) cycle and one-carbon metabolism.[3][6][21]

-

Mechanism: This multi-step pathway is initiated by the enzyme histidase (histidine ammonia-lyase), which deaminates histidine to form urocanic acid.[5][6][7] Subsequent enzymatic steps convert urocanic acid to N-formiminoglutamate (FIGLU). The final step, catalyzed by glutamate formiminotransferase, transfers the formimino group to tetrahydrofolate (THF), yielding glutamate and 5-formimino-THF.[7][22]

-

Physiological Importance: The glutamate produced can be converted to α-ketoglutarate, an intermediate of the TCA cycle, for energy production.[6] The transfer of the formimino group to THF contributes to the one-carbon pool, which is essential for the synthesis of purines and thymidylate (DNA synthesis).[8][23]

Caption: The major catabolic pathway of L-Histidine to Glutamate.

Part 3: Implications in Health and Disease

Dysregulation of histidine metabolism is implicated in a range of pathologies, making its pathways attractive targets for drug development.

| Disease Area | Implication of Altered Histidine Metabolism | Key Findings | Potential Therapeutic Angle |

| Metabolic Syndrome | Histidine supplementation has shown benefits in improving insulin resistance and reducing inflammatory markers.[1][21] | Studies in rodent models and humans suggest that histidine or carnosine intake can delay atherosclerosis development and improve plasma lipid profiles.[21] | Dietary supplementation with histidine to manage metabolic risk factors.[1] |

| Neurological Disorders | Histamine, derived from histidine, is a key neurotransmitter. Imbalances are linked to sleep disorders, pain perception, and neurodegenerative diseases.[1][2] | Histidine supplementation may offer neuroprotection by modulating histamine levels and through the antioxidant effects of carnosine.[1][4] | Targeting histidine decarboxylase or histamine receptors for neurological conditions. |

| Cancer | Altered histidine metabolism has been observed in several cancers, potentially supporting tumor growth and immune evasion.[1][24] | High histidine metabolism in hepatocellular carcinoma is linked to an immunosuppressive tumor microenvironment and poorer prognosis.[24] | Targeting key enzymes in histidine metabolism as a novel cancer therapy strategy.[24] |

| Chronic Kidney Disease (CKD) | Patients with CKD often exhibit lower circulating levels of histidine.[5][18] | Histidine is involved in erythropoiesis (red blood cell formation), and supplementation has been explored to treat anemia associated with CKD.[2][21] | Histidine supplementation as an adjunct therapy for uremic anemia.[2] |

| Inflammatory Conditions | Histamine is a central mediator of inflammation and allergic responses.[1][4] Urocanic acid in the skin has immunomodulatory properties.[7][18] | Lower histidine levels are associated with higher levels of pro-inflammatory cytokines like TNF-α and IL-6.[25] | Modulating histidine levels or its metabolic products to control inflammatory responses. |

Part 4: A Practical Guide to Self-Validating Experimental Design

Studying histidine metabolism requires robust and validated methodologies. The choice of technique depends on the specific question, but a multi-faceted approach often yields the most trustworthy data.

Summary of Analytical Techniques

| Technique | Analyte(s) | Principle | Application | Reference(s) |

| HPLC | Histidine, Histamine, Urocanic Acid, Carnosine | Separation based on polarity, followed by UV or fluorescence detection. | Quantification in plasma, tissues, and cell culture media. | [26][27] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Histidine and its metabolites | Volatilization of derivatized analytes for separation and mass-based detection. | High-sensitivity profiling of metabolites. | [26] |

| Colorimetric/Fluorometric Assays | Histidine | Based on specific chemical reactions that produce a colored or fluorescent product. | Rapid, high-throughput screening. | [28] |

| Enzyme Assays | Histidase, Carnosine Synthase | Spectrophotometric measurement of substrate depletion or product formation. | Determination of specific enzyme activity in tissue homogenates. | [26] |

| Stable Isotope Tracing (e.g., with ¹³C-Histidine) | All downstream metabolites | Mass spectrometry tracks the incorporation of labeled atoms into metabolic products. | Elucidating pathway flux and metabolic reprogramming. | N/A |

Detailed Experimental Protocols

Protocol 1: Quantification of Histidine in Plasma by HPLC

-

Causality & Rationale: This protocol uses pre-column derivatization with o-phthalaldehyde (OPA) to render the non-UV-absorbing histidine fluorescent, allowing for highly sensitive and specific detection by reverse-phase HPLC. This is a gold-standard method for validating changes in circulating amino acid levels.

-

Methodology:

-

Sample Preparation:

-

Collect blood in heparinized tubes and centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.

-

To 100 µL of plasma, add 10 µL of an internal standard (e.g., homocysteine).

-

Deproteinize by adding 100 µL of 10% trichloroacetic acid (TCA). Vortex and incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.

-

-

Derivatization:

-

In an HPLC vial, mix 20 µL of the supernatant with 80 µL of OPA derivatizing reagent.

-

Incubate at room temperature for exactly 2 minutes. The timing is critical for consistent derivatization.

-

-

HPLC Analysis:

-

Immediately inject 20 µL onto a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Use a gradient elution mobile phase, for example:

-

Mobile Phase A: 0.1 M Sodium Acetate, pH 7.2

-

Mobile Phase B: Methanol

-

-

Run a gradient from 20% B to 80% B over 20 minutes.

-

Detect the OPA-derivatized amino acids using a fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

-

-

Quantification:

-

Generate a standard curve using known concentrations of histidine.

-

Calculate the concentration in samples by comparing the peak area ratio of histidine to the internal standard against the standard curve.

-

-

Protocol 2: Assay for Histidase Activity in Liver Homogenate

-

Causality & Rationale: This assay directly measures the function of the first and rate-limiting enzyme in histidine catabolism. It relies on the fact that the product, urocanic acid, has a distinct UV absorbance maximum at 277 nm, which histidine lacks. The rate of increase in absorbance is directly proportional to enzyme activity.

-

Methodology:

-

Homogenate Preparation:

-

Homogenize fresh or frozen liver tissue (~100 mg) in 1 mL of ice-cold homogenization buffer (e.g., 0.1 M potassium phosphate, pH 8.5).

-

Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet debris. The supernatant is the crude enzyme source.

-

Determine the total protein concentration of the supernatant using a Bradford or BCA assay for normalization.

-

-

Enzymatic Reaction:

-

Pre-warm a UV-transparent cuvette containing 900 µL of reaction buffer (0.1 M potassium phosphate, pH 8.5) and 50 µL of 0.5 M L-histidine substrate to 37°C.

-

Initiate the reaction by adding 50 µL of the liver homogenate supernatant.

-

Immediately place the cuvette in a spectrophotometer set to 37°C.

-

-

Data Acquisition:

-

Monitor the increase in absorbance at 277 nm continuously for 10-15 minutes.

-

The rate of reaction should be linear during the initial phase.

-

-

Calculation of Activity:

-

Calculate the change in absorbance per minute (ΔA/min) from the linear portion of the curve.

-

Use the Beer-Lambert law (A = εcl) to convert this rate into product concentration. The molar extinction coefficient (ε) for urocanic acid at 277 nm is ~18,800 M⁻¹cm⁻¹.

-

Express enzyme activity as nmol of urocanate formed per minute per mg of protein.

-

-

Conclusion and Future Directions

L-Histidine monohydrochloride is far more than a simple nutrient for cultured cells; it is a key player in a complex network of metabolic pathways with profound implications for cellular signaling, bioenergetics, and redox balance. Its central roles as a precursor for histamine and carnosine, and its catabolic link to the TCA cycle and one-carbon metabolism, underscore its importance in both physiology and pathophysiology. For researchers and drug developers, understanding these pathways provides a rich landscape of potential therapeutic targets. Future research will likely focus on elucidating the precise regulatory mechanisms that control the flux of histidine through these divergent pathways and how they are reprogrammed in diseases like cancer and metabolic syndrome, paving the way for novel therapeutic interventions.

References

-

Moro, J., Tomé, D., Schmidely, P., Demersay, T., & Azzout-Marniche, D. (2020). Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species. Nutrients, 12(5), 1414. [Link]

-

Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848. [Link]

-

Kulis-Horn, R. K., Persicke, M., & Kalinowski, J. (2014). Histidine biosynthesis, its regulation and biotechnological application in Corynebacterium glutamicum. Microbial Biotechnology, 7(1), 5–25. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind L-Histidine Hydrochloride Monohydrate in Cell Culture. [Link]

-

Brosnan, J. T., & Brosnan, M. E. (2020). Histidine Metabolism and Function. The Journal of Nutrition, 150(Supplement_1), 2570S–2575S. [Link]

-

Wikipedia. (n.d.). Histidine. In Wikipedia. [Link]

-

Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. MDPI. [Link]

-

American Meat Science Association. (n.d.). The Role of Histidine-Containing Compounds on the Buffering Capacity of Muscle. [Link]

-

Sarthaks eConnect. (2020). The greatest buffering capacity at physiological pH would be provided by protein rich in which of the following amino acids. [Link]

-

Onken, M. (2002). Re: why is histidine able to act as a buffer at pH 6.0. MadSci Network. [Link]

-

Brosnan, J. T., & Brosnan, M. E. (2020). Histidine Metabolism and Function. The Journal of Nutrition, 150(Suppl 1), 2570S-2575S. [Link]

-

Moro, J., Tomé, D., Schmidely, P., Demersay, T., & Azzout-Marniche, D. (2020). Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2023). Biochemistry, Histidine. In StatPearls. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding L-Histidine HCl: A Guide for Biochemical Research. [Link]

-

Holeček, M. (2018). Effects of Histidine Supplementation on Amino Acid Metabolism in Rats. Physiological Research, 67(Supplementum 1), S109–S117. [Link]

-

Prell, G. D., Hough, L. B., Khandelwal, J., & Green, J. P. (1996). Lack of a precursor-product relationship between histamine and its metabolites in brain after histidine loading. Journal of Neurochemistry, 67(5), 1938–1944. [Link]

-

YouTube. (2023). Fun Facts About Histidine! [Link]

-

UKEssays. (2018). Buffering Region of Histidine Monohydrochloride. [Link]

-

Peeler, D. J., Weinstock, D. S., Loo, Y., & Pun, S. H. (2014). Influence of histidine incorporation on buffer capacity and gene transfection efficiency of HPMA-co-oligolysine brush polymers. Journal of controlled release, 192, 113–122. [Link]

-

HiMedia Laboratories. (n.d.). L-Histidine monohydrochloride, monohydrate. [Link]

-

Levy, H. L., et al. (2019). Disorders of Histidine Metabolism. OMMBID - The Online Metabolic and Molecular Bases of Inherited Disease. [Link]

-

Brosnan, M. E., & Brosnan, J. T. (2015). Division of labour: how does folate metabolism partition between one-carbon metabolism and amino acid oxidation?. Biochemical Journal, 472(2), 135–146. [Link]

-

Ducker, G. S., & Rabinowitz, J. D. (2017). One-Carbon Metabolism in Health and Disease. Cell metabolism, 25(1), 27–42. [Link]

-

Thalacker-Mercer, A. (2020). Benefits and Adverse Effects of Histidine Supplementation. The Journal of Nutrition, 150(Supplement_1), 2588S–2592S. [Link]

-

Wang, Y., et al. (2025). Histidine metabolism drives liver cancer progression via immune microenvironment modulation through metabolic reprogramming. Journal of Translational Medicine, 23(1), 123. [Link]

-

ResearchGate. (n.d.). Method for determination of histidine in tissues by isocratic high-performance liquid chromatography and its application to the measurement of histidinol dehydrogenase activity in six cattle organs. [Link]

-

SIELC Technologies. (n.d.). HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. [Link]

-

News-Medical.Net. (2018). Histidine Metabolism. [Link]

-

Li, D., et al. (2020). A Convenient and Label-Free Colorimetric Detection for L-Histidine Based on Inhibition of Oxidation of 3,3′,5,5′-Tetramethylbenzidine-H2O2 System Triggered by Copper Ions. Frontiers in Chemistry, 8, 597. [Link]

-

EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2019). Safety and efficacy of l‐this compound monohydrate produced using Corynebacterium glutamicum KCCM 80172 for all animal species. EFSA Journal, 17(7), e05784. [Link]

-

Cleveland Clinic. (n.d.). Amino Acid: Benefits & Food Sources. [Link]

-

Zhang, Y., et al. (2024). GAN-enhanced machine learning and metabolic modeling identify reprogramming in pancreatic cancer. PLOS Computational Biology, 20(1), e1011743. [Link]

Sources

- 1. Histidine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 2. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. mdpi.com [mdpi.com]

- 5. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Histidine - Wikipedia [en.wikipedia.org]

- 7. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. Histidine biosynthesis, its regulation and biotechnological application in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sarthaks.com [sarthaks.com]

- 11. meatscience.org [meatscience.org]

- 12. Re: why is histidine able to act as a buffer at pH 6.0 [madsci.org]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

- 15. chemimpex.com [chemimpex.com]

- 16. himedialabs.com [himedialabs.com]

- 17. L-Histidine monohydrochloride monohydrate, Cell Culture Reagent 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 18. researchgate.net [researchgate.net]

- 19. my.clevelandclinic.org [my.clevelandclinic.org]

- 20. Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. news-medical.net [news-medical.net]

- 23. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Histidine metabolism drives liver cancer progression via immune microenvironment modulation through metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column | SIELC Technologies [sielc.com]

- 28. A Convenient and Label-Free Colorimetric Detection for L-Histidine Based on Inhibition of Oxidation of 3,3′,5,5′-Tetramethylbenzidine-H2O2 System Triggered by Copper Ions - PMC [pmc.ncbi.nlm.nih.gov]

Histidine Monohydrochloride as a Precursor for Histamine Synthesis: A Technical Guide

This guide provides an in-depth technical examination of the role of histidine monohydrochloride in the synthesis of histamine. It is intended for researchers, scientists, and drug development professionals engaged in studies involving histamine's physiological and pathological functions. We will explore the biochemical underpinnings of this conversion, provide detailed experimental protocols for its in-vitro replication, and discuss the critical parameters that ensure scientific integrity and reproducibility.

Executive Summary: The Histidine-Histamine Axis

Histamine, a critical biogenic amine, plays a multifaceted role in human physiology, acting as a key mediator in allergic and inflammatory responses, a regulator of gastric acid secretion, and a neurotransmitter.[1][2][3] Its synthesis originates from the essential amino acid L-histidine in a direct, single-step enzymatic reaction.[4][5][6] this compound, a highly soluble and stable salt of L-histidine, serves as a readily available source of the precursor molecule for both in vivo processes and in vitro experimental models.[7][8][9][10][11] Understanding this fundamental biochemical pathway is paramount for researchers investigating histamine's role in health and disease, and for the development of novel therapeutics targeting histaminergic systems.

The Biochemical Foundation: From Amino Acid to Bioactive Amine

The conversion of histidine to histamine is a deceptively simple yet elegant biological process, governed by a specific enzyme: L-histidine decarboxylase (HDC).[1][12][13] This enzyme is the rate-limiting step in histamine synthesis, ensuring that the production of this potent signaling molecule is tightly regulated.[4]

The Key Player: L-Histidine Decarboxylase (HDC)

Mammalian HDC is a pyridoxal-5'-phosphate (PLP)-dependent enzyme, meaning it requires a derivative of vitamin B6 as a cofactor to perform its catalytic function.[3][14][15][16] The PLP cofactor is covalently bound to a lysine residue in the enzyme's active site, forming a Schiff base.[3] When the substrate, L-histidine, enters the active site, it displaces the lysine to form a new Schiff base with PLP. This intermediate facilitates the removal of the carboxyl group from histidine as carbon dioxide, yielding histamine.[3][17] The reaction is highly specific, with HDC showing little to no activity towards other amino acids.[18]

The catalytic mechanism can be visualized as follows:

Caption: Biochemical pathway of histamine synthesis from L-histidine.

The Precursor Source: L-Histidine Monohydrochloride

For experimental purposes, L-histidine is often supplied as L-histidine monohydrochloride.[7][8][9][10][11] This salt form offers superior solubility in aqueous solutions and enhanced stability compared to the free amino acid, ensuring consistent concentrations in experimental buffers and media.[7][8] Once dissolved, it readily dissociates, providing L-histidine for the enzymatic reaction.

In Vitro Synthesis of Histamine: A Validated Experimental Workflow

Replicating histamine synthesis in a controlled laboratory setting is crucial for studying enzyme kinetics, screening for HDC inhibitors, and understanding the molecular regulation of this pathway. The following section provides a detailed, self-validating protocol for an in vitro histamine synthesis assay followed by fluorometric detection.

Experimental Workflow Overview

The workflow involves two main stages: the enzymatic synthesis of histamine and the subsequent quantification of the product.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Histidine decarboxylase - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Molecular Regulation of Histamine Synthesis [frontiersin.org]

- 5. Synthesis of anti-allergic drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. m.youtube.com [m.youtube.com]

- 7. himedialabs.com [himedialabs.com]

- 8. L-Histidine monohydrochloride monohydrate, Cell Culture Reagent 100 g | Buy Online [thermofisher.com]

- 9. 98.5-101.0%, suitable for cell culture, BioXtra, non-animal source | Sigma-Aldrich [sigmaaldrich.com]

- 10. L-组氨酸 单盐酸盐 一水合物 | Sigma-Aldrich [sigmaaldrich.com]

- 11. L-Histidine monohydrochloride monohydrate, Cell Culture Reagent 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. researchgate.net [researchgate.net]

- 13. A simplified procedure for the fluorometric determination of histamine in rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyridoxal-5'-phosphate - MEpedia [me-pedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Pyridoxal 5'-phosphate dependent histidine decarboxylase: overproduction, purification, biosynthesis of soluble site-directed mutant proteins, and replacement of conserved residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Antioxidant Mechanisms of Histidine Monohydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

L-histidine, an essential amino acid, and its hydrochloride salt exhibit significant and multifaceted antioxidant properties crucial for cellular protection against oxidative stress. This technical guide provides a comprehensive examination of the core mechanisms underpinning the antioxidant capacity of histidine monohydrochloride. The reactivity of its unique imidazole side chain enables it to function through two primary pathways: direct scavenging of harmful reactive oxygen species (ROS) and chelation of pro-oxidant transition metal ions, thereby inhibiting the formation of highly damaging radicals.[1][2] This document details the physicochemical properties of histidine, elucidates its specific antioxidant actions, and provides validated, step-by-step experimental protocols for quantifying these activities. By synthesizing mechanistic insights with practical methodologies, this guide serves as an essential resource for researchers investigating oxidative stress and developing novel antioxidant-based therapeutic strategies.

Introduction: The Challenge of Oxidative Stress and the Antioxidant Role of Histidine

Life in an oxygen-rich environment comes at a cost: the inevitable production of reactive oxygen species (ROS). While ROS are natural byproducts of cellular metabolism and play roles in signaling, their overproduction leads to a state of oxidative stress.[3] This imbalance is implicated in numerous pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer.[3][4] Antioxidants are vital molecules that counteract this damage by neutralizing ROS.[3]

Among the amino acids, L-histidine is of particular interest due to the unique properties of its imidazole side chain.[1][5] It not only functions as a building block for proteins but also acts as a potent antioxidant.[1][6] Histidine is a precursor to the naturally occurring antioxidant dipeptide carnosine (β-alanyl-L-histidine), which is found in high concentrations in muscle and brain tissues.[7][8][9] The antioxidant capabilities of histidine itself are significant, involving direct radical scavenging and indirect action through metal ion chelation.[2][7]

Core Physicochemical Properties of this compound

The antioxidant functionality of histidine is intrinsically linked to the chemical nature of its imidazole side chain.

-

The Imidazole Ring: This five-membered heterocyclic ring contains two nitrogen atoms. Its aromatic nature and the presence of nitrogen lone pairs make it an effective participant in chemical reactions, including neutralizing free radicals.[10][11]

-

Acid-Base Properties: The imidazole side chain has a pKa value of approximately 6.0.[12][13] This means that around physiological pH (7.4), it can readily exist in both protonated (imidazolium ion) and unprotonated forms. This equilibrium allows it to act as both a proton donor and acceptor, a critical feature for its role in enzyme catalysis and radical scavenging.[12]

-

This compound: L-histidine monohydrochloride (C₆H₁₀N₃O₂·HCl·H₂O) is a salt form that enhances the solubility and stability of histidine in aqueous solutions, making it a preferred form for experimental and pharmaceutical applications.[8][14] In solution, it dissociates to provide the active L-histidine molecule.

Primary Antioxidant Mechanisms of Histidine

Histidine combats oxidative stress through a dual-pronged approach, summarized in the diagram below.

Caption: Core antioxidant mechanisms of histidine.

Mechanism 1: Direct Radical Scavenging

Histidine can directly interact with and neutralize highly reactive oxygen species, preventing them from damaging critical cellular components like DNA, proteins, and lipids.[3][6]

-

Scavenging of Hydroxyl Radicals (•OH): The hydroxyl radical is one of the most damaging ROS. Histidine is an efficient scavenger of •OH.[1][2] The imidazole ring can donate a hydrogen atom to neutralize the radical, a process known as Hydrogen Atom Transfer (HAT).[7] Electron spin resonance studies have confirmed the ability of histidine to bind to and quench •OH radicals.[15]

-

Quenching of Singlet Oxygen (¹O₂): Singlet oxygen is another cytotoxic ROS. Histidine has been well-established to effectively quench ¹O₂, interfering with its ability to induce cellular damage.[1][2]

Mechanism 2: Metal Ion Chelation (Indirect Antioxidant Action)

Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of the highly reactive hydroxyl radical from hydrogen peroxide via the Fenton reaction.[7][16] This makes the sequestration of these metals a powerful indirect antioxidant strategy.

-

Inhibition of Metal-Catalyzed Oxidation: The imidazole ring of histidine, along with its amino and carboxyl groups, can act as a chelating agent, binding to divalent metal ions such as Fe²⁺ and Cu²⁺.[2][16][17] By forming a stable complex with these metals, histidine effectively sequesters them, preventing their participation in the Fenton reaction and thus reducing the generation of hydroxyl radicals.[2][5][16] This metal-chelating ability is a key component of its cytoprotective effects against iron-induced toxicity and oxidative stress.[2][18]

Experimental Validation: Protocols and Methodologies

To quantitatively assess the antioxidant mechanisms of this compound, a series of validated in vitro assays should be employed. The following workflow provides a logical progression for a comprehensive investigation.

Caption: Workflow for evaluating histidine's antioxidant activity.

Protocol 4.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[7][19] The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at ~517 nm.[7][20]

-

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and protected from light.[7]

-

Sample Preparation: Prepare a stock solution of this compound in deionized water or an appropriate buffer. Create a series of dilutions (e.g., ranging from 0.1 to 10 mM). Prepare a positive control like Ascorbic Acid or Trolox in the same manner.

-

Reaction: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution, control, or blank (solvent).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7]

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of the DPPH solution with the solvent, and A_sample is the absorbance of the DPPH solution with the histidine sample.

-

IC₅₀ Determination: Plot the scavenging percentage against the concentration of histidine. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can be determined from this curve. A lower IC₅₀ indicates higher antioxidant activity.[20]

-

Protocol 4.2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

-

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance at ~734 nm.[7][21] This assay is applicable to both hydrophilic and lipophilic antioxidants.[21]

-

Step-by-Step Protocol:

-

Reagent Preparation: Prepare the ABTS•+ solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Sample Preparation: Prepare serial dilutions of this compound and a positive control (e.g., Trolox) as described for the DPPH assay.

-

Reaction: In a 96-well plate, add 20 µL of the sample dilution to 180 µL of the ABTS•+ working solution.

-

Incubation: Incubate at room temperature for 6-10 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the scavenging percentage as done for the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Protocol 4.3: Ferric Reducing Antioxidant Power (FRAP) Assay

-

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex at 593 nm.[19] This assay directly measures the electron-donating capacity of the antioxidant.

-

Step-by-Step Protocol:

-

Reagent Preparation (FRAP Reagent): Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Sample Preparation: Prepare serial dilutions of this compound and a standard (e.g., FeSO₄ or Trolox).

-

Reaction: In a 96-well plate, add 20 µL of the sample dilution to 180 µL of the pre-warmed FRAP reagent.

-

Incubation: Incubate at 37°C for 30 minutes.

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: Construct a standard curve using the FeSO₄ standard. The FRAP value of the sample is determined from this curve and expressed as µM of Fe²⁺ equivalents.

-

Protocol 4.4: Metal Chelation Assay using Ferrozine

-

Principle: This assay quantifies the ability of a compound to chelate ferrous ions (Fe²⁺). Ferrozine is a chromogenic agent that forms a stable, magenta-colored complex with Fe²⁺, which absorbs strongly at 562 nm.[22] In the presence of a chelating agent like histidine, the formation of the ferrozine-Fe²⁺ complex is disrupted, leading to a decrease in color intensity.[22][23]

-

Step-by-Step Protocol:

-

Reagent Preparation: Prepare solutions of 2 mM FeCl₂, 5 mM ferrozine, and your this compound sample dilutions in water or buffer. EDTA can be used as a positive control.[22]

-

Reaction: In a 96-well plate, mix 50 µL of the sample dilution with 50 µL of 2 mM FeCl₂.

-

Incubation: Incubate at room temperature for 10 minutes.

-

Color Development: Start the reaction by adding 100 µL of 5 mM ferrozine to the mixture.

-

Final Incubation: Incubate for an additional 10 minutes at room temperature.

-

Measurement: Measure the absorbance at 562 nm.

-

Calculation: Calculate the percentage of Fe²⁺ chelation using the formula: Chelation (%) = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the reaction mixture without the sample (histidine), and A_sample is the absorbance in the presence of the sample.

-

Data Presentation Summary

| Assay | Principle Measured | Key Parameter | Typical Control | Interpretation |

| DPPH | H-atom/electron donation | IC₅₀ (µg/mL or µM) | Ascorbic Acid, Trolox | Lower IC₅₀ = higher scavenging activity[20] |

| ABTS | H-atom/electron donation | TEAC (µM TE/mg) | Trolox | Higher TEAC = higher scavenging activity |

| FRAP | Ferric ion reduction | FRAP Value (µM Fe²⁺/mg) | FeSO₄, Trolox | Higher FRAP value = higher reducing power |

| Ferrozine | Fe²⁺ Chelation | % Chelation, IC₅₀ | EDTA | Higher % chelation = stronger chelating ability |

Cellular and Biological Significance

The antioxidant mechanisms of histidine observed in vitro have profound implications for cellular and organismal health.

-

Role in Carnosine: Histidine is a constituent of carnosine, a dipeptide with potent antioxidant and anti-glycating properties.[4][8][24] Carnosine's ability to scavenge ROS, chelate metals, and protect against lipid peroxidation is largely attributed to the histidine residue's imidazole ring.[7][9]

-

Protection of Biomolecules: By neutralizing ROS and sequestering pro-oxidant metals, histidine helps protect essential biomolecules. It can prevent lipid peroxidation in cell membranes, protein carbonylation, and oxidative DNA damage, all of which contribute to cellular dysfunction and aging.[3][17]

-

Therapeutic and Drug Development Potential: The cytoprotective functions of histidine make it a molecule of interest for therapeutic applications, particularly in conditions associated with high oxidative stress, such as inflammatory diseases, ischemia-reperfusion injury, and chronic kidney disease.[1][2] Its stability and solubility as a monohydrochloride salt make it suitable for formulation in pharmaceutical and nutraceutical products.[14]

Conclusion

This compound is a versatile and effective antioxidant whose action is rooted in the unique chemical properties of its imidazole side chain. It operates through a powerful dual mechanism of direct radical scavenging and indirect prevention of radical formation via metal ion chelation. This multifaceted approach allows it to provide robust protection against a wide range of oxidative insults. The experimental protocols detailed in this guide provide a reliable framework for researchers to quantify these activities, facilitating further investigation into the therapeutic potential of histidine in preventing and mitigating diseases driven by oxidative stress.

References

-

Wuxi Jinghai Amino Acid Co., Ltd. (2024, August 23). Exploring the Antioxidant Properties of L-Histidine HCl. Retrieved from [Link]

-

Wade, A. M., & Tucker, H. N. (1998). Antioxidant characteristics of L-histidine. Journal of Nutritional Biochemistry, 9(6), 308-315. Retrieved from [Link]

-

Sato, R., et al. (2020). Histidine-rich glycoprotein possesses antioxidant activity through self-oxidation and inhibition of hydroxyl radical production via chelating divalent metal ions in Fenton's reaction. Free Radical Research, 54(8-9), 649-661. Retrieved from [Link]

-

Piette, J., et al. (1994). Protonation of the Imidazole Ring Prevents the Modulation by Histidine of Oxidative DNA Degradation. Mutation Research/DNAging, 316(1), 9-16. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). L-Histidine HCl: A Key Player in Immune System Support and Antioxidant Functions. Retrieved from [Link]

-

Kim, J. Y., et al. (2023). Differential Effects of Histidine and Histidinamide versus Cysteine and Cysteinamide on Copper Ion-Induced Oxidative Stress and Cytotoxicity in HaCaT Keratinocytes. Antioxidants, 12(4), 801. Retrieved from [Link]

-

Gerresheimer. (n.d.). L-Histidine Monohydrochloride Monohydrate: Applications and Benefits. Retrieved from [Link]

-

Nkambule, B. B., et al. (2018). Protective Role of Histidine Supplementation Against Oxidative Stress Damage in the Management of Anemia of Chronic Kidney Disease. Nutrients, 10(10), 1537. Retrieved from [Link]

-

Wang, Y., et al. (2021). Dimeric Histidine as a Novel Free Radical Scavenger Alleviates Non-Alcoholic Liver Injury. Antioxidants, 10(10), 1522. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Investigating L-Carnosine: A Key Player in Antioxidant Defense and Cellular Protection. Retrieved from [Link]

-

Zen-Bio, Inc. (2022). Ferrous Iron Chelating (FIC) Assay Kit. Retrieved from [Link]

-

Wade, A., & Tucker, H. (1998). Antioxidant characteristics of L-histidine. Semantic Scholar. Retrieved from [Link]

-

Kamiya Biomedical Company. (2014). Iron Assay (Ferrozine Chromogenic Method). Retrieved from [Link]

-

An, N., et al. (2018). Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles. ChemRxiv. Retrieved from [Link]

-

Seo, H. R., et al. (2010). Antioxidative Activities of Histidine Containing Caffeic Acid-Dipeptides. Bioorganic & Medicinal Chemistry Letters, 20(16), 4834-4837. Retrieved from [Link]

-

Tran, T., et al. (2015). Ferrozine-Based Iron Quantification of Iron Overloaded Mice: a Simple, Robust Method for the Assessment of Iron Chelation Therapies. Blood. Retrieved from [Link]

-

Liu, Y., et al. (2019). Enhancing the in vitro Antioxidant Capacities via the interaction of amino acids. Journal of Functional Foods. Retrieved from [Link]

-

Liu, Y., et al. (2019). Enhancing the in vitro Antioxidant Capacities via the interaction of amino acids. Food Science and Human Wellness, 8(3), 261-268. Retrieved from [Link]

-

Kim, J. Y., et al. (2023). Differential Effects of Histidine and Histidinamide versus Cysteine and Cysteinamide on Copper Ion-Induced Oxidative Stress and Cytotoxicity in HaCaT Keratinocytes. PubMed. Retrieved from [Link]

-

Al-Hanish, A. (2023). Reevaluation of Ferrozine assay for rapid testing iron(II) chelation ability of phenolics in mole ratio: Case study by evaluating chelation of chemical standards of olive phenolics. Morressier. Retrieved from [Link]

-

EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2019). Safety and efficacy of l‐this compound monohydrate produced using Corynebacterium glutamicum KCCM 80172 for all animal species. EFSA Journal, 17(7), e05784. Retrieved from [Link]

-

Trovato, A., et al. (2021). The therapeutic potential of carnosine: Focus on cellular and molecular mechanisms. Pharmacological Research, 170, 105731. Retrieved from [Link]

-

Seo, H. R., et al. (2010). Antioxidative activities of histidine containing caffeic acid-dipeptides. ResearchGate. Retrieved from [Link]

-

Seidler, N. W. (2013). Anti-crosslinking properties of carnosine: Significance of histidine. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

-

Shumaev, K. B., et al. (2023). Histidine-Bound Dinitrosyl Iron Complexes: Antioxidant and Antiradical Properties. Molecules, 28(24), 8031. Retrieved from [Link]

-

Wu, H. C., et al. (2003). Antioxidant activities of carnosine, anserine, some free amino acids and their combination. Journal of Food and Drug Analysis, 11(2). Retrieved from [Link]

-

Cásková, L., et al. (2020). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Potravinarstvo Slovak Journal of Food Sciences, 14, 929-937. Retrieved from [Link]

-

Manhiani, P. S., et al. (2013). Comparative Study of Antioxidant Activity between Carnosine and Its Amino Acid Constituents. Journal of Food Research, 2(4). Retrieved from [Link]

-

Erel, O. (2018). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Current Protocols in Food Analytical Chemistry, 83(1), e55. Retrieved from [Link]

-

EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2018). Safety and efficacy of l‐this compound monohydrate produced by fermentation with Escherichia coli (NITE BP‐02526) for all animal species. EFSA Journal, 16(5), e05289. Retrieved from [Link]

-

Uchida, K., & Kawakishi, S. (1986). Selective oxidation of imidazole ring in histidine residues by the ascorbic acid-copper ion system. Biochemical and Biophysical Research Communications, 138(2), 659-665. Retrieved from [Link]

-

Sharma, K., et al. (2020). Reactive sites and chemical properties of imidazole ring of histidine. ResearchGate. Retrieved from [Link]

-

Quora. (2024). If the imidazol ring in histidine is basic, why and how is its pKa value = 6? Retrieved from [Link]

-

Mohammed, A. A., et al. (2023). In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. Future Journal of Pharmaceutical Sciences, 9(1), 32. Retrieved from [Link]

Sources

- 1. Antioxidant characteristics of L-histidine [agris.fao.org]

- 2. Protective Role of Histidine Supplementation Against Oxidative Stress Damage in the Management of Anemia of Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]

- 4. Histidine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 5. jfda-online.com [jfda-online.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. The therapeutic potential of carnosine: Focus on cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative Study of Antioxidant Activity between Carnosine and Its Amino Acid Constituents [ideas.repec.org]

- 11. researchgate.net [researchgate.net]

- 12. Amino acid - Wikipedia [en.wikipedia.org]

- 13. quora.com [quora.com]

- 14. Safety and efficacy of l‐this compound monohydrate produced using Corynebacterium glutamicum KCCM 80172 for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protonation of the imidazole ring prevents the modulation by histidine of oxidative DNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Histidine-rich glycoprotein possesses antioxidant activity through self-oxidation and inhibition of hydroxyl radical production via chelating divalent metal ions in Fenton's reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Differential Effects of Histidine and Histidinamide versus Cysteine and Cysteinamide on Copper Ion-Induced Oxidative Stress and Cytotoxicity in HaCaT Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 21. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]

- 22. zen-bio.com [zen-bio.com]

- 23. kamiyabiomedical.com [kamiyabiomedical.com]

- 24. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to Preparing Histidine Monohydrochloride Stock Solutions

Introduction: The Critical Role of Histidine in Biopharmaceutical Formulation

Histidine, an essential amino acid, holds a unique and pivotal position in the realm of drug development, particularly in the formulation of therapeutic proteins like monoclonal antibodies (mAbs).[1] Its imidazole side chain, with a pKa value near physiological pH (~6.0), allows it to act as an effective buffering agent, both donating and accepting protons to maintain a stable pH environment.[2][3][4][5] This buffering capacity is crucial for preserving the conformational and colloidal stability of proteins, thereby preventing aggregation—a major challenge in biopharmaceutical manufacturing and storage.[1][6][7] Furthermore, studies suggest histidine enhances stability through mechanisms beyond simple buffering, such as shielding solvent-exposed hydrophobic regions on the protein surface.[1][6][8]

For laboratory and manufacturing applications, L-Histidine is commonly supplied as L-Histidine Monohydrochloride Monohydrate (C₆H₉N₃O₂ · HCl · H₂O).[9][10] This salt form offers enhanced stability and solubility compared to the free amino acid.[10] However, its preparation into a precisely pH-adjusted stock solution is not a trivial matter of simple dissolution. The hydrochloride component renders aqueous solutions acidic, necessitating a thorough understanding of its physicochemical properties to achieve the desired final state. This guide provides an in-depth, field-proven methodology for the preparation of histidine monohydrochloride stock solutions, grounded in scientific principles to ensure accuracy, reproducibility, and stability.

Physicochemical Properties: The Foundation of a Successful Protocol

A robust protocol is built upon a solid understanding of the starting material's characteristics. L-Histidine Monohydrochloride Monohydrate is a white crystalline powder that is freely soluble in water but practically insoluble in non-polar organic solvents like ethanol.[11] Key quantitative parameters are summarized below.

Table 1: Physicochemical Properties of L-Histidine Monohydrochloride Monohydrate

| Property | Value | Source(s) |

| Molecular Weight | 209.63 g/mol | [9][12][13] |

| pKa Values | ||

| α-carboxyl (-COOH) | ~1.80 | [4][14] |

| Imidazole Side Chain | ~6.04 | [4][14] |

| α-amino (-NH₃⁺) | ~9.33 | [4][14] |

| Solubility in Water | Freely soluble; values reported from ~42 g/L to ~170 g/L at 20°C | [11] |

| pH of Aqueous Solution | Acidic; 3.5 - 4.5 for a 10% (w/v) solution | [9] |

| Isoelectric Point (pI) | ~7.6 | [14][15] |

The most critical parameters for stock solution preparation are the imidazole pKa and the inherent acidity of the salt form. The pKa of ~6.04 dictates that histidine is an excellent buffer in the pH range of approximately 5.0 to 7.0.[6] The acidic pH of a freshly dissolved solution is a direct consequence of it being the salt of a weak base (histidine) and a strong acid (hydrochloric acid). This necessitates pH adjustment to achieve a neutral or specific target pH for the final stock solution.[16]

Experimental Protocol: Preparation of a 1 M L-Histidine Stock Solution (pH 6.0)

This section details a self-validating methodology for preparing a sterile, pH-adjusted stock solution. The causality behind each step is explained to empower the researcher with the ability to adapt the protocol as needed.

Materials and Equipment

-

L-Histidine Monohydrochloride Monohydrate (e.g., Sigma-Aldrich H8125 or equivalent)

-

High-purity, sterile water (e.g., Water for Injection (WFI), Milli-Q)

-

5 M Sodium Hydroxide (NaOH) and 5 M Hydrochloric Acid (HCl) solutions for pH adjustment

-

Calibrated pH meter with a 3-point calibration

-

Sterile glassware (beaker, graduated cylinder, volumetric flask)

-

Sterile magnetic stir bar and stir plate

-

Sterile 0.22 µm syringe or vacuum filtration unit

-

Sterile storage bottles/aliquot tubes

Step-by-Step Methodology

-

Calculate and Weigh the Reagent:

-

Action: Weigh 20.96 g of L-Histidine Monohydrochloride Monohydrate (MW: 209.63 g/mol ) for a final volume of 100 mL.

-

Causality: Accurate weighing is fundamental for achieving the target molarity. Use an analytical balance and ensure the powder is at room temperature to prevent condensation from affecting the measurement.

-

-

Initial Dissolution:

-

Action: Add the weighed powder to a beaker containing a sterile magnetic stir bar and approximately 80 mL of high-purity water (i.e., ~80% of the final volume).

-

Causality: Adding the solute to a sub-maximal volume leaves room for the volume of the pH-adjusting solutions (NaOH/HCl) and the final quantity sufficient (QS) to volume step. This prevents overshooting the target volume and concentration. Stirring at a moderate speed will facilitate dissolution.[17]

-

-

pH Measurement and Adjustment (Critical Step):

-

Action: Place the calibrated pH probe into the solution. The initial pH will be acidic, likely between 3.5 and 4.5.[9] Slowly add 5 M NaOH dropwise while monitoring the pH.

-

Causality: This is the most critical control point. As NaOH is added, it neutralizes the hydrochloride and then begins to deprotonate the carboxyl and imidazole groups of histidine. The target pH of 6.0 is near the pKa of the imidazole group, which is the region of maximum buffering capacity.[3] Adding the base slowly prevents over-titration and allows the solution to equilibrate. If the target pH is overshot, use 5 M HCl to adjust back.

-

-

Final Volume Adjustment (QS):

-

Action: Once the target pH of 6.0 is stable, transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinse to the flask. Carefully add water to bring the final volume to the 100 mL mark. Invert the flask several times to ensure homogeneity.

-

Causality: This step ensures the final concentration is precisely 1 M. Using a volumetric flask provides the necessary accuracy for a stock solution.

-

-

Sterilization and Storage:

-

Action: Filter the solution through a sterile 0.22 µm filter into a sterile storage container. For long-term use, dispense the solution into smaller, single-use sterile aliquots. Label clearly and store at 2-8°C, protected from light.[18]

-

Causality: Sterile filtration removes any potential microbial contamination, which is critical for cell culture or biopharmaceutical applications. Aliquoting prevents repeated freeze-thaw cycles or contamination of the entire stock. While histidine solutions are relatively stable, storage at elevated temperatures, especially in stainless steel containers, can lead to discoloration and aggregation over time.[7][19]

-

Visualization of the Workflow

The following diagram illustrates the logical flow and critical control points of the protocol, emphasizing its self-validating nature.

Caption: Workflow for Preparing a pH-Adjusted Histidine Stock Solution.

Troubleshooting and Key Considerations

-

Precipitation During pH Adjustment: If preparing a highly concentrated solution, precipitation may occur as the pH approaches the isoelectric point (pI ≈ 7.6), where histidine has its lowest solubility.[15] Working with concentrations of 1 M or lower generally avoids this issue.

-

Inaccurate pH Readings: Always use a freshly calibrated pH meter. Ensure the probe is clean and that the solution is well-mixed but free of a vortex that could interfere with the reading.

-

Solution Stability: For critical applications, such as in final drug product formulations, long-term stability studies should be conducted. Factors like buffer concentration, pH, storage temperature, and container type can all influence stability.[7]

-

Alternative Solvents: While water is the standard solvent, some specific applications might require others. This compound is practically insoluble in ethanol and DMSO.[11] Any deviation from an aqueous solvent would require significant redevelopment and validation.

By following this detailed guide and understanding the scientific principles behind each step, researchers, scientists, and drug development professionals can confidently and accurately prepare this compound stock solutions tailored to their specific needs, ensuring the integrity and reproducibility of their downstream applications.

References

- Ataman Kimya.

- Wikipedia. Histidine.

- Solubility of Things. Histidine.

- Solubility of Things. Histidine.

- PNAS.

- HiMedia Laboratories.

- Y2calculate.

- Sigma-Aldrich.

- Brainly. Prepare 1.0 L of a 0.1 M histidine buffer, pH 7.0, starting with histidine dihydrochloride.

- Selleck Chemicals.

- ACS Publications. Determination of pKa Values of Individual Histidine Residues in Proteins Using Mass Spectrometry.

- Ore

- CymitQuimica.

- Reddit. If Histidine is a basic A.A., who does it have a lower pKa than Tyrosine and Cysteine...or better, why aren't Tyrosine and Cysteine considered basic?

- NIH PMC.

- AVT Pharmaceutical. How Does Histidine Safeguard Antibody Drug Stability?

- PubMed. Influence of histidine on the stability and physical properties of a fully human antibody in aqueous and solid forms.

- ISB Server Wahoo. Histidine HCl.

- ChemicalBook.

- Merck.

- Atiken.

- Santa Cruz Biotechnology.

- ResearchGate. Influence of Histidine on the Stability and Physical Properties of a Fully Human Antibody in Aqueous and Solid Forms.

- ACS Publications.

- ResearchGate. I have L-histidine hydrochloride monohydrate. Help me, please, how can I eliminate HCl and water molecule to obtain L-histidine only?

Sources

- 1. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histidine - Wikipedia [en.wikipedia.org]

- 3. y2calculate.com [y2calculate.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. reddit.com [reddit.com]

- 6. How Dose Histidine Safeguard Antibody Drug Stability?-AVT [avt-pharma.com]

- 7. Influence of histidine on the stability and physical properties of a fully human antibody in aqueous and solid forms - PubMed [pubmed.ncbi.nlm.nih.gov]